Evofosfamide Evofosfamide TH-302 is a novel cancer therapeutic specifically activated under the low oxygen or "hypoxic" conditions typical of solid tumor cancer cells. TH-302 is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard previously used in cancer drugs such as ifosfamide, cyclophosphamide, and glufosfamide. TH-302 has been shown, in preclinical studies, to be both efficacious and well tolerated.
Evofosfamide is a hypoxia-activated prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) conjugated with 2-nitroimidazole, with potential antineoplastic activity. When exposed to hypoxic conditions, such as those found in hypoxic tumors, the 2-nitroimidazole moiety of evofosfamide is reduced. This releases the DNA-alkylating Br-IPM moiety, which introduces intra- and inter-strand DNA crosslinks in nearby cells; the crosslinks inhibit both DNA replication and cell division, and may lead to apoptosis of cells in the tumor. The inactive form of the prodrug is stable under normoxic conditions, which may limit systemic toxicity.
Brand Name: Vulcanchem
CAS No.: 918633-87-1
VCID: VC0548897
InChI: InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19)
SMILES: CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr
Molecular Formula: C9H16Br2N5O4P
Molecular Weight: 449.04 g/mol

Evofosfamide

CAS No.: 918633-87-1

Cat. No.: VC0548897

Molecular Formula: C9H16Br2N5O4P

Molecular Weight: 449.04 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Evofosfamide - 918633-87-1

Specification

CAS No. 918633-87-1
Molecular Formula C9H16Br2N5O4P
Molecular Weight 449.04 g/mol
IUPAC Name 2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine
Standard InChI InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19)
Standard InChI Key UGJWRPJDTDGERK-UHFFFAOYSA-N
SMILES CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr
Canonical SMILES CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr
Appearance Solid powder

Introduction

Preclinical Development and Antitumor Mechanisms

Hypoxia-Dependent Cytotoxicity

Preclinical studies across 32 human cancer cell lines demonstrated hypoxia-selective cytotoxicity, with IC50 values under hypoxia (0.1% O2) up to 100-fold lower than under normoxia . In H460 spheroids, evofosfamide exhibited enhanced potency compared to monolayer cultures, correlating with higher hypoxic fractions .

Bystander Effect and DNA Damage

Evofosfamide’s activation in hypoxic regions generates Br-IPM, which diffuses into neighboring normoxic tumor areas, inducing DNA cross-links and γH2AX phosphorylation—a marker of double-strand breaks . Repair-deficient cell lines (e.g., BRCA1/2 mutants) showed heightened sensitivity, suggesting synthetic lethality in homologous recombination-deficient tumors .

Table 1: Preclinical Efficacy of Evofosfamide in Select Models

Model TypeHypoxic Fraction (%)Tumor Growth Inhibition (%)Reference
H460 Spheroids2578
HCT116 Xenografts1865
MiaPaCa-2 (Pancreatic)1254

Clinical Trials in Advanced Solid Tumors

Phase I/II Investigations in Combination Therapies

A phase I trial (NCT03098160) combining evofosfamide (560 mg/m²) with ipilimumab (3 mg/kg) in 22 patients with immunotherapy-resistant cancers reported partial responses in 16.7% and stable disease in 66.7% . Hypermetabolic tumors on FDG-PET predicted progression, while pre-existing immune gene signatures correlated with response .

Evofosfamide in Biliary Tract Cancer: Hypoxia Imaging and Biomarkers

A phase II study evaluated evofosfamide as a second-line therapy in 28 advanced biliary tract cancer (BTC) patients using FMISO-PET to quantify hypoxia . Patients with baseline hypoxic volumes > 15 cm³ had shorter progression-free survival (PFS: 1.8 vs. 3.9 months; P = 0.02). Intriguingly, one patient exhibited a 40% reduction in hypoxic volume after two cycles, correlating with a PFS of 6.6 months and OS of 17.6 months .

Table 2: Clinical Outcomes in Biliary Tract Cancer Trial

ParameterResponders (n=5)Non-Responders (n=23)P Value
Baseline Hypoxic Volume12.3 cm³24.1 cm³0.03
Δ Hypoxic Volume (Cycle 2)-18%+22%<0.01
Median OS14.2 months8.1 months0.04

Synthesis and Pharmaceutical Development

Synthetic Challenges and Innovations

Early synthetic routes relied on Mitsunobu reactions to conjugate 1-methyl-2-nitroimidazole-methanol with bis(2-bromoethyl) phosphoramidate, but faced low yields (32%) due to stringent temperature controls . A 2018 patent (CN110746459A) optimized this by reacting phosphorus oxychloride with 2-bromoethylamine under triethylamine catalysis, improving yield to 68% and purity to >98% .

Challenges and Future Directions

Limitations in Phase III Trials

The discordance between preclinical efficacy and clinical outcomes may stem from tumor hypoxia heterogeneity, inadequate drug penetration, or compensatory resistance mechanisms . Hypoxia imaging biomarkers (e.g., FMISO-PET) could refine patient selection .

Combination Strategies and Personalized Therapy

Ongoing research explores evofosfamide with immunotherapy (e.g., anti-CTLA4/PD-1 agents) to reverse hypoxia-mediated immunosuppression . Additionally, BRCA-mutant tumors may benefit from evofosfamide’s synthetic lethality .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator